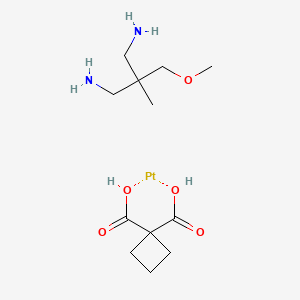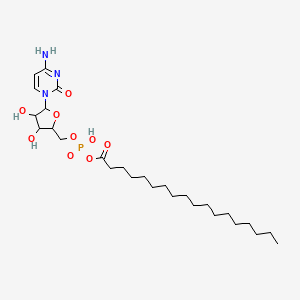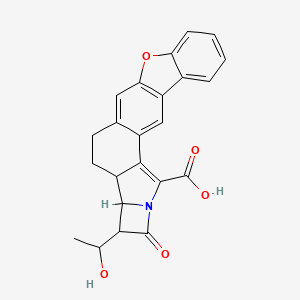
Hexacyclic 2-arylcarbapenems
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacyclic 2-arylcarbapenems are a class of compounds within the broader category of carbapenem antibiotics. These compounds are characterized by their hexacyclic structure, which includes six interconnected rings, and an aryl group attached to the carbapenem core. They are known for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexacyclic 2-arylcarbapenems typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the β-lactam ring, followed by the construction of the hexacyclic core through a series of cyclization reactions. Key reagents used in these steps include triethyl phosphite, diethyl phosphite, methyl lithium, and carbon tetrabromide .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Hexacyclic 2-arylcarbapenems undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the structure to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Hexacyclic 2-arylcarbapenems have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex molecules and as catalysts in various organic reactions.
Biology: These compounds are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors.
Medicine: this compound are primarily investigated for their antibacterial properties, particularly against resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of hexacyclic 2-arylcarbapenems involves the inhibition of bacterial cell wall synthesis. These compounds target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to PBPs, this compound prevent the formation of a functional cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
- Imipenem
- Meropenem
- Doripenem
- Ertapenem
- Panipenem-betamipron
- Biapenem
These comparisons highlight the unique structural features and potential advantages of hexacyclic 2-arylcarbapenems over other carbapenem antibiotics.
Propiedades
Fórmula molecular |
C23H19NO5 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
18-(1-hydroxyethyl)-19-oxo-10-oxa-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1,3(11),4,6,8,12,21-heptaene-21-carboxylic acid |
InChI |
InChI=1S/C23H19NO5/c1-10(25)18-20-13-7-6-11-8-17-15(12-4-2-3-5-16(12)29-17)9-14(11)19(13)21(23(27)28)24(20)22(18)26/h2-5,8-10,13,18,20,25H,6-7H2,1H3,(H,27,28) |
Clave InChI |
BNHFFLGBBLWUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2C3CCC4=CC5=C(C=C4C3=C(N2C1=O)C(=O)O)C6=CC=CC=C6O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


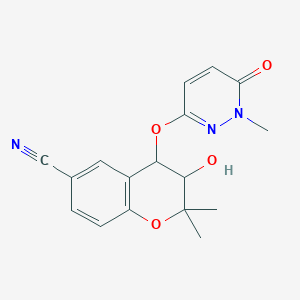
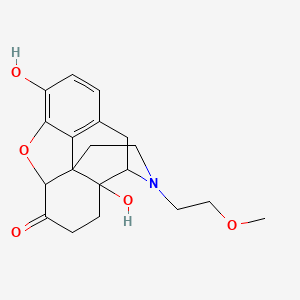
![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
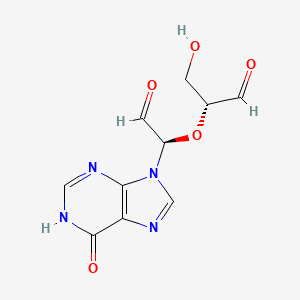
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)
